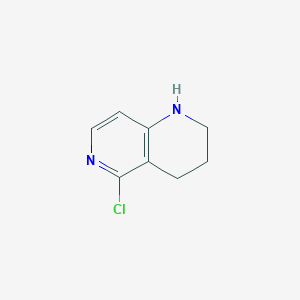

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMIUCCIXSCUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672026 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98490-61-0 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine" fundamental properties

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: Properties, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of this compound. This heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to its unique structural features: a saturated nitrogen-containing ring fused to a substituted pyridine, offering multiple vectors for chemical modification. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction and Significance

The 1,2,3,4-tetrahydro-1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry. This structural motif rigidly positions substituents in three-dimensional space, which is advantageous for optimizing interactions with biological targets. The fusion of a saturated piperidine ring with a pyridine ring imparts a desirable combination of properties, including improved solubility and a high fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with higher clinical success rates for drug candidates.

The subject of this guide, this compound (CAS No. 98490-61-0), is a particularly useful derivative. The chlorine atom at the C-5 position is not merely a substituent but a versatile synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution and serves as an anchor point for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular synthesis of diverse chemical libraries, making it an important intermediate for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Precise experimental data for properties such as melting and boiling points are not widely published. However, its fundamental structural and computed properties are well-defined.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 98490-61-0 | PubChem[1] |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1CC2=C(C=CN=C2Cl)NC1 | PubChem[1] |

| InChI Key | JVMIUCCIXSCUTR-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Physical Form | Powder (typical) | Sigma-Aldrich[2] |

Solubility Profile: Based on its structure, the compound is predicted to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and alcohols (methanol, ethanol), with negligible solubility in water.[3]

Synthesis Methodologies

One effective approach is the annulation of a pyridine ring onto a piperidone precursor, followed by chlorination. This multi-step process offers good control over the introduction of substituents.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual adaptation based on the synthesis of related naphthyridinone and tetrahydronaphthyridine scaffolds.[4][5]

Step 1: Synthesis of N-Boc-1,6-naphthyridin-5(6H)-one

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add cyanoacetamide (1.1 eq) and piperidine (0.2 eq).

-

Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-Boc protected naphthyridinone. Causality: This is a classic Guareschi-Thorpe condensation, where the activated methylene group of cyanoacetamide condenses with the ketone to initiate ring formation. Piperidine acts as a basic catalyst.

Step 2: Reduction and Deprotection

-

Dissolve the product from Step 1 in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Simultaneously, the Boc group may be partially or fully cleaved. To ensure complete deprotection, acidify the mixture carefully with 4M HCl in dioxane and stir for 1 hour.

-

Neutralize with saturated NaHCO₃ solution and extract with dichloromethane. The resulting product is 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine. Causality: NaBH₄ is a mild reducing agent capable of reducing the pyridone carbonyl to a hydroxyl group without affecting the aromaticity of the ring. Acidic workup removes the Boc protecting group.

Step 3: Chlorination

-

To the crude 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine from Step 2, add phosphorus oxychloride (POCl₃, 5.0 eq) carefully at 0 °C.

-

Heat the mixture to 100 °C and maintain for 3-5 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Basify the aqueous solution with solid NaOH or concentrated NH₄OH to pH > 10.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield this compound. Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heteroaromatic rings into chlorides via an electrophilic substitution mechanism on the oxygen, followed by nucleophilic attack by chloride.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0-7.5 (d, 1H): Aromatic proton at C-8.

-

δ 6.5-6.8 (d, 1H): Aromatic proton at C-7.

-

~δ 4.5-5.0 (br s, 1H): NH proton of the piperidine ring (N-1).

-

δ 3.3-3.6 (t, 2H): Methylene protons at C-2 (adjacent to NH).

-

δ 2.8-3.1 (t, 2H): Methylene protons at C-4 (benzylic position).

-

δ 1.9-2.2 (m, 2H): Methylene protons at C-3.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-160: C-5 (carbon bearing chlorine).

-

δ ~150-155: C-8a (bridgehead carbon).

-

δ ~135-140: C-7.

-

δ ~120-125: C-8.

-

δ ~115-120: C-4a (bridgehead carbon).

-

δ ~40-45: C-2.

-

δ ~25-30: C-4.

-

δ ~20-25: C-3.

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) at m/z 168.

-

A characteristic M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine (N-1) and the electrophilic carbon bearing the chlorine atom (C-5).

Reactions at the N-1 Position

The secondary amine in the piperidine ring is a typical nucleophile and can undergo a variety of standard transformations.

-

N-Alkylation: Reaction with alkyl halides in the presence of a mild base (e.g., K₂CO₃ or Et₃N) to introduce alkyl substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield N-substituted products.

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates provides access to N-aryl derivatives.[6]

Reactions at the C-5 Position (Chloro Group)

The chlorine atom at C-5 is the key to unlocking extensive derivatization of the pyridine core. Its reactivity is dominated by two major classes of reactions.

The electron-withdrawing effect of the ring nitrogen at position 6 (para to the chlorine) and position 1 (via the fused ring system) activates the C-5 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

Caption: Generalized mechanism for SNAr at the C-5 position.

Protocol: General Procedure for SNAr with an Amine

-

In a sealed vial, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent like DMSO or NMP.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 100-150 °C for 6-24 hours.

-

Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Purify via column chromatography.

This method is effective for a range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.

Cross-coupling reactions offer a powerful and versatile alternative for forming C-C and C-N bonds under milder conditions than many SNAr reactions.[9][10] The C-Cl bond can be readily activated by a palladium(0) catalyst.

Caption: Key cross-coupling reactions for C-5 functionalization.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically 1,4-dioxane and water (4:1).

-

Heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography. Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.

Applications and Outlook

This compound is a strategic intermediate for building libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic targets. The ability to easily modify both the N-1 and C-5 positions allows for fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The chloro-substituent itself can be beneficial, potentially participating in halogen bonding with protein targets or modulating the pKa of the heterocyclic system.[10]

Safety and Handling

-

Hazard Identification: The compound is classified with GHS07 pictograms. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[11]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a representative SDS for a similar chemical structure.

-

Lee, J., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Retrieved from [Link]

-

Yep, G. L., et al. (2006). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Retrieved from [Link]

-

MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Review and Letters. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet. Merck. Retrieved from a representative SDS for a similar chemical structure.

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2008). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- BenchChem. (2025). Application Note: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-8-chloro-1,7-naphthyridine.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Retrieved from [Link]

-

ACS Publications. (2006). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Retrieved from [Link]

-

National Institutes of Health. (2008). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-. National Institute of Standards and Technology. Retrieved from [Link]

-

National Institutes of Health. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters. Retrieved from [Link]

Sources

- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98490-61-0 [amp.chemicalbook.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1029720-16-8|5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core identifiers, physicochemical properties, synthesis strategies, and potential applications, offering a technical resource for professionals in drug discovery and development.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the key identifiers for this compound.

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is crucial for predicting its suitability for various applications, from chemical reactions to pharmacological profiling.

| Identifier/Property | Value | Source |

| CAS Number | 98490-61-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| InChI | InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | [1] |

| InChIKey | JVMIUCCIXSCUTR-UHFFFAOYSA-N | [1] |

| SMILES | C1CC2=C(C=CN=C2Cl)NC1 | [1] |

Synthesis Strategies: A Modern Approach to the Tetrahydronaphthyridine Scaffold

This strategy offers a powerful tool for the construction of a diverse library of tetrahydronaphthyridine derivatives, which are valuable in drug discovery programs. The modularity of this approach allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

Conceptual Synthetic Workflow

The synthesis commences with a photoredox-catalyzed hydroaminoalkylation reaction. This step involves the reaction of a suitable amino precursor with a halogenated vinylpyridine in the presence of a photocatalyst and a light source. The resulting intermediate then undergoes an intramolecular SNAr reaction to form the fused heterocyclic system.

Caption: Conceptual workflow for the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives.

Plausible Experimental Protocol (Adapted from General Methods)

The following is a generalized, plausible protocol for the synthesis of a 1,2,3,4-tetrahydro-1,6-naphthyridine derivative, based on the aforementioned strategy. Note: This is a conceptual protocol and would require optimization for the specific synthesis of this compound.

Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)

-

To a solution of the appropriate amino precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DMSO), add the halogenated vinylpyridine (1.1 eq.) and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the hydroaminoalkylation product.

Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve the purified hydroaminoalkylation product (1.0 eq.) in a high-boiling point aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base, 2-3 eq.).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 1,2,3,4-tetrahydro-1,6-naphthyridine derivative.

Applications in Drug Discovery and Medicinal Chemistry

The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications.[2][3] These include antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The tetrahydronaphthyridine core, in particular, offers a three-dimensional structure that can provide improved physicochemical properties and novel interactions with biological targets compared to its planar aromatic counterparts.

While specific biological activity data for this compound is not extensively reported in the public domain, the presence of the chloro-substituent and the tetrahydronaphthyridine core suggests potential for various pharmacological activities. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity to target proteins.

Based on the activities of related compounds, potential areas of investigation for this compound and its derivatives could include:

-

Kinase Inhibition: Many naphthyridine derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases.

-

Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier makes it a candidate for targeting CNS receptors and enzymes.

-

Infectious Diseases: The historical success of nalidixic acid, a naphthyridine antibiotic, highlights the potential of this class of compounds in combating bacterial infections.[3]

The synthesis of a library of derivatives based on the this compound scaffold, utilizing the modular synthetic approach described earlier, would be a valuable strategy for exploring its structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.

Caption: Potential therapeutic areas for this compound derivatives.

Spectral Data

Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. While a complete, publicly available dataset for this compound is limited, some data has been reported.

-

¹H NMR: Proton nuclear magnetic resonance (¹H NMR) data is available for this compound, which can be used to confirm the presence and connectivity of hydrogen atoms in the molecule.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory. The compound should be handled in a well-ventilated area, preferably in a fume hood.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. [Link]

-

Wójcicka, A., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4438. [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]

-

D. A. Alonso, et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

S. A. Snyder, et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(18), 3579-3581. [Link]

-

Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

-

Pharmaffiliates. 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. [Link]

-

ElectronicsAndBooks. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. [Link]

Sources

Spectroscopic Signature of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a complete set of publicly available raw spectral data for this specific molecule is not accessible at the time of this publication, this guide synthesizes predicted spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. We present detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, tailored for N-heterocyclic compounds. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, enabling them to anticipate, acquire, and interpret the spectroscopic data of this and similar molecular scaffolds.

Introduction

This compound is a member of the tetrahydronaphthyridine family, a class of compounds that are prevalent in numerous biologically active molecules and natural products. The introduction of a chlorine atom on the pyridine ring significantly influences the electronic properties and reactivity of the scaffold, making its unambiguous characterization crucial for any research and development endeavor. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of such compounds.

This guide is structured to provide not just the expected data but also the scientific rationale behind the spectroscopic behavior of the molecule and the experimental design for its analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the systematic numbering used for spectral assignments, is presented below.

Caption: Structure of this compound with systematic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will feature distinct signals for the aromatic proton and the protons of the saturated tetrahydro ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H7 | 7.0 - 7.2 | d | ~5.0 | Aromatic proton adjacent to a nitrogen, deshielded. |

| H8 | 7.8 - 8.0 | d | ~5.0 | Aromatic proton deshielded by the adjacent nitrogen and the fused ring system. |

| NH (N1) | 4.5 - 5.5 | br s | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H2 | 3.3 - 3.5 | t | ~6.0 | Methylene protons adjacent to a nitrogen atom. |

| H4 | 2.8 - 3.0 | t | ~6.0 | Methylene protons allylic to the aromatic ring. |

| H3 | 1.9 - 2.1 | m | - | Methylene protons coupled to both H2 and H4. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C5 | 155 - 158 | Carbon bearing the chlorine atom, significantly deshielded. |

| C7 | 120 - 125 | Aromatic CH carbon. |

| C8 | 145 - 150 | Aromatic CH carbon adjacent to nitrogen, deshielded. |

| C4a | 115 - 120 | Quaternary carbon at the ring junction. |

| C8a | 148 - 152 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| C2 | 40 - 45 | Aliphatic carbon adjacent to a nitrogen atom. |

| C4 | 25 - 30 | Aliphatic carbon. |

| C3 | 20 - 25 | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of a sample like this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of polar compounds and for observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-pulse spectrum with a 30° or 45° pulse angle to ensure a short relaxation delay can be used, improving the signal-to-noise ratio over time.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Caption: Experimental workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (C₈H₉ClN₂), the expected molecular weight is approximately 168.62 g/mol .

| Ion | m/z (predicted) | Identity | Notes |

| [M]⁺ | 168 / 170 | Molecular Ion | The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is a characteristic isotopic signature of a single chlorine atom.[1] |

| [M-Cl]⁺ | 133 | Loss of Chlorine | A common fragmentation pathway for chlorinated compounds. |

| [M-C₂H₄]⁺ | 140 / 142 | Retro-Diels-Alder | Fragmentation of the tetrahydro ring. |

Experimental Protocol for ESI-MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Acidify the final solution with a small amount of formic acid (0.1%) to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Caption: Experimental workflow for ESI-MS data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300 - 3400 | N-H stretch | Medium | Secondary amine |

| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H |

| 1580 - 1620 | C=N stretch | Medium-Strong | Pyridine ring |

| 1450 - 1550 | C=C stretch | Medium-Strong | Aromatic ring |

| 1000 - 1100 | C-Cl stretch | Strong | Aryl chloride |

| 800 - 850 | C-H bend | Strong | Out-of-plane bending for substituted aromatic ring |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, based on the analysis of related compounds. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data for this and similar N-heterocyclic compounds. The combination of these spectroscopic techniques provides a powerful and complementary approach to confirming the structure and purity of the target molecule, which is a critical step in any drug discovery and development pipeline.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8, 1069-1079. [Link]

-

N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. Molecules, 2025, 30(1), 123. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its development. This guide provides a comprehensive overview of the critical attributes of solubility and stability for this compound, offering both theoretical grounding and practical methodologies for their assessment. This document is intended to serve as a technical resource for researchers and drug development professionals, enabling them to design and execute robust experimental plans.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor solubility and instability being major contributors to attrition. A proactive and in-depth characterization of these properties early in the development process is therefore not just advantageous, but essential. This guide will delve into the core principles of solubility and stability testing, providing a framework for generating the crucial data needed to inform formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of a potential drug product.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of a molecule is the first step in predicting its behavior. For this compound, the following computed properties from publicly available databases provide initial insights[1]:

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with protic solvents.

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] It is not a single value but rather a profile that depends on various factors, including the solvent system, pH, and temperature. The two primary types of solubility measurements are kinetic and thermodynamic.[3]

Kinetic vs. Thermodynamic Solubility

-

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] This is a high-throughput screening method often used in early drug discovery to quickly assess a large number of compounds.[4]

-

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[2] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[5] This is a more time-consuming but also more accurate and relevant measurement for later stages of drug development.[3]

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of this compound.

Workflow for Thermodynamic Solubility Determination

Protocol for Thermodynamic Solubility by Shake-Flask Method

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Equilibration: Add an excess amount of this compound to each solvent in separate vials. The vials are then sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, the suspensions are centrifuged at high speed to pellet the undissolved solid. A portion of the supernatant is then carefully removed and filtered through a low-binding 0.45 µm filter to remove any remaining solid particles.[2]

-

Quantification: The clear filtrate is then appropriately diluted and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Solubility Data for this compound

The following table presents hypothetical solubility data to illustrate the expected outcomes of such an experiment.

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | > 1000 |

| Acetate Buffer (pH 4.5) | 25 | 550 |

| Phosphate Buffer (pH 6.8) | 25 | 120 |

| Phosphate Buffer (pH 7.4) | 25 | 95 |

| Water | 25 | 150 |

| Ethanol | 25 | > 2000 |

| DMSO | 25 | > 5000 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

The hypothetical data suggests that the solubility of this compound is highly pH-dependent, with significantly greater solubility in acidic conditions. This is expected for a compound with basic nitrogen atoms that can be protonated. The high solubility in organic solvents like ethanol and DMSO is also a key piece of information for formulation and analytical method development.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[6][7] Forced degradation, or stress testing, is a series of studies that are conducted to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would experience during storage.[6][8] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[9][10]

Forced Degradation Studies: A Systematic Approach

The following diagram illustrates the workflow for conducting forced degradation studies.

Forced Degradation Study Workflow

Protocol for Forced Degradation Studies

-

Preparation of Samples: Prepare solutions of this compound in various stress media. A control sample (unstressed) should also be prepared.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: After the designated stress period, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[10]

-

Peak Purity and Mass Balance: The purity of the main peak in the chromatograms of the stressed samples should be assessed to ensure that no degradation products are co-eluting. Mass balance should also be calculated to account for all the material.

-

Characterization of Degradants: Significant degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their structures.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM).[11] This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9][12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

The development of such a method involves a systematic approach to optimize parameters like the column chemistry, mobile phase composition (including pH and organic modifier), and gradient profile to achieve the desired separation.

Hypothetical Stability Data for this compound

The following table provides hypothetical results from a forced degradation study.

| Stress Condition | Duration | % Assay of Parent Compound | Major Degradation Products (Hypothetical) |

| 0.1 N HCl, 60°C | 24 hours | 85.2 | DP-1 (Hydrolysis of chloro group) |

| 0.1 N NaOH, RT | 8 hours | 92.5 | DP-2 (Ring opening) |

| 3% H₂O₂, RT | 48 hours | 98.1 | Minor oxidative products |

| 60°C, solid | 7 days | 99.5 | No significant degradation |

| Photolytic (ICH Q1B) | - | 99.2 | No significant degradation |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

These hypothetical results suggest that this compound is most susceptible to degradation under acidic and basic conditions. The identification of potential degradation products is critical for understanding the molecule's liabilities and for setting appropriate specifications for the drug substance and product.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. This guide has outlined the fundamental principles and practical methodologies for undertaking these critical assessments. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can gain invaluable insights that will guide formulation strategies, inform analytical method development, and ultimately contribute to the successful progression of this compound through the drug development pipeline. The proactive and rigorous application of the principles and protocols described herein will provide a solid foundation for making informed decisions and mitigating risks associated with the physicochemical properties of this compound.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). (URL: )

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06). (URL: [Link])

-

This compound | C8H9ClN2 - PubChem. (URL: [Link])

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (URL: [Link])

-

Stability Indicating HPLC Method Development and Validation. (URL: [Link])

-

Stability-Indicating HPLC Method Development - vscht.cz. (URL: [Link])

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])

-

Forced Degradation Studies - MedCrave online. (2016-12-14). (URL: [Link])

-

Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). (URL: [Link])

Sources

- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. acdlabs.com [acdlabs.com]

- 9. scispace.com [scispace.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. japsonline.com [japsonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Discovery and History of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This guide focuses on a key derivative, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, exploring its historical context, the evolution of its synthesis, and its role as a crucial building block in the development of contemporary therapeutics. While the initial discovery of this specific molecule is not prominently documented in publicly accessible literature, its importance has grown with the advancement of synthetic methodologies and the increasing interest in the therapeutic potential of the 1,6-naphthyridine core.

Introduction: The Emergence of the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms. The 1,6-naphthyridine isomer was first synthesized in 1958, completing the synthesis of all six fundamental naphthyridine structures.[2]

Early synthetic routes to the 1,6-naphthyridine core often involved variations of the Skraup reaction, a classic method for quinoline synthesis, applied to aminopyridine precursors. These early methods, however, were often harsh and produced modest yields. Over the decades, significant advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing the 1,6-naphthyridine framework, paving the way for the exploration of its diverse derivatives.

The Advent of this compound

While a singular "discovery" paper for this compound (CAS Number: 98490-61-0) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of substituted naphthyridines for medicinal chemistry applications. The introduction of a chlorine atom at the 5-position and the saturation of one of the pyridine rings to form the tetrahydro derivative represent key structural modifications aimed at tuning the molecule's physicochemical properties and biological activity.

The chloro substituent serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations. This strategic placement allows for the introduction of various functional groups through nucleophilic aromatic substitution or cross-coupling reactions, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The tetrahydro component introduces a three-dimensional character to the otherwise planar aromatic system, which can be crucial for optimizing interactions with biological targets.

Evolution of Synthetic Strategies

The synthesis of this compound and its derivatives has evolved from classical, often low-yielding methods to more sophisticated and scalable approaches.

Early Synthetic Approaches: Building upon the Naphthyridine Core

Historically, the synthesis of compounds like this compound would have likely involved a multi-step sequence starting from a pre-formed 1,6-naphthyridine ring system. A plausible historical approach would involve:

-

Synthesis of the 1,6-Naphthyridine Core: Utilizing methods like the Skraup reaction or other condensation reactions to construct the basic bicyclic framework.

-

Chlorination: Introduction of the chlorine atom at the 5-position.

-

Catalytic Hydrogenation: Reduction of one of the pyridine rings to yield the tetrahydro derivative. Catalytic reduction of naphthyridines using palladium on charcoal is a known method to produce the corresponding tetrahydro derivatives.[3]

This classical approach, while conceptually straightforward, often suffers from limitations such as harsh reaction conditions, low overall yields, and limited substrate scope.

Modern Synthetic Methodologies: Efficiency and Versatility

Contemporary organic synthesis offers more elegant and efficient pathways to substituted tetrahydro-1,6-naphthyridines. These modern methods often involve domino reactions or one-pot procedures, significantly streamlining the synthetic process.

A notable modern approach involves the construction of the substituted pyridine ring onto a pre-existing piperidine derivative or vice-versa. For instance, a recently developed scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes a Grignard reagent addition to a substituted aminonicotinonitrile followed by cyclization.[4] Although this produces an oxidized version of the core, it highlights the modern strategy of building complexity in a controlled and efficient manner.

Another innovative strategy involves the catalytic aza-Michael addition to vinyl-1,2,4-triazines, which serves as a platform for a domino inverse-electron-demand hetero-Diels-Alder/retro-Diels-Alder reaction sequence to construct the tetrahydro-1,6-naphthyridine scaffold.[5]

The diagram below illustrates a generalized modern synthetic workflow for accessing substituted tetrahydro-1,6-naphthyridines.

Caption: Generalized modern synthetic workflow.

Physicochemical Properties and Characterization

The structural features of this compound dictate its chemical behavior and analytical profile.

| Property | Value |

| CAS Number | 98490-61-0[2][4][6] |

| Molecular Formula | C₈H₉ClN₂[2][4][6] |

| Molecular Weight | 168.62 g/mol [4][6] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset from a single source is not available, typical expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic proton on the pyridine ring, and distinct signals for the protons on the saturated piperidine ring, including characteristic methylene and amine protons.

-

¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its utility as a versatile scaffold and building block in the design and synthesis of novel therapeutic agents. The 1,6-naphthyridine core has been identified as a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of biological targets.

Kinase Inhibitors

The 1,6-naphthyridine motif is a key component of several kinase inhibitors. For example, derivatives of this scaffold have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1] The ability to readily modify the 5-position of the chloro-substituted tetrahydro-1,6-naphthyridine core allows for the optimization of binding affinity and selectivity for the target kinase.

Inhibitors of Viral Enzymes

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7] This highlights the potential of the tetrahydro-1,6-naphthyridine scaffold in the development of novel antiviral agents.

Other Therapeutic Areas

The versatility of the 1,6-naphthyridine scaffold extends to other therapeutic areas. For instance, derivatives have been explored as inhibitors of phosphodiesterase 5 (PDE5) for the potential treatment of Alzheimer's disease and as CDK5 inhibitors for kidney diseases.[8][9]

The following diagram illustrates the central role of the this compound scaffold in accessing a variety of therapeutic targets.

Caption: Therapeutic applications stemming from the core scaffold.

Conclusion and Future Perspectives

This compound has transitioned from a relatively obscure heterocyclic compound to a valuable building block in modern drug discovery. While its precise historical origins are not extensively documented, its contemporary importance is undeniable. The ongoing development of innovative synthetic methodologies continues to expand the accessibility and diversity of its derivatives. As our understanding of the biological roles of various therapeutic targets deepens, the strategic application of this versatile scaffold is poised to yield a new generation of selective and potent therapeutic agents. The future of drug discovery will likely see the continued and expanded use of the this compound core in the quest for novel treatments for a wide spectrum of human diseases.

References

[4] Acmec Biochemical. 98490-61-0[this compound]. Available from: [Link] [2] Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6539. Available from: [Link] [6] Acmec Biochemical. This compound,97%. Available from: [Link] American Chemical Society. (2021). 1,6-Naphthyridine. Available from: [Link] P&S Chemicals. Product information, this compound. Available from: [Link] [5] Caldarelli, A., et al. (2018). Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. European Journal of Organic Chemistry, 2018(48), 6825-6833. Available from: [Link] [8] Ismaili, L., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][4][5]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. Available from: [Link] [7] Fujishita, T., et al. (2019). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Letters, 21(1), 180-184. Available from: [Link] [3] Paudler, W. W., & Kress, T. J. (1968). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 308-311. Available from: [Link] [1] Geng, A., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(1), 125-139. Available from: [Link] [9] Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 941-942. Available from: [Link]

Sources

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 98490-61-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. 98490-61-0[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Targets of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Abstract: The 1,6-naphthyridine scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective biological targets of a specific analogue, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Given the absence of direct empirical data for this exact molecule, this guide synthesizes information from structurally related compounds to hypothesize and prioritize potential targets. We further delineate a comprehensive, multi-pronged strategy for the systematic identification and validation of these targets, integrating both computational and experimental methodologies. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for advancing the pharmacological understanding of this promising compound.

Part 1: The 1,6-Naphthyridine Scaffold: A Privileged Core in Drug Discovery

The 1,6-naphthyridine nucleus, a fused bicyclic heteroaromatic system containing two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its rigid structure and the specific spatial arrangement of its nitrogen atoms allow it to interact with a multitude of biological targets with high affinity and specificity. The tetrahydro- derivative, in particular, introduces a three-dimensional character that can enhance binding to complex protein pockets. The addition of a chloro- substituent at the 5-position can significantly modulate the electronic properties and binding interactions of the molecule, potentially enhancing potency or altering target selectivity. Derivatives of the broader naphthyridine class have shown a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscoring the importance of this chemical space in drug discovery.[2][3]

Part 2: Hypothesized Biological Targets for this compound

Based on the established activities of structurally analogous compounds, we can hypothesize a set of potential high-value biological targets for this compound. The rationale for the selection of these targets is summarized in the table below, followed by a more detailed exploration of each target class.

| Potential Target Class | Specific Examples | Rationale Based on Structurally Similar Scaffolds | Relevant Citations |

| Protein Kinases | FGFR4, CDK5 | 1,6-Naphthyridine-2-one derivatives are potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Substituted 1,6-naphthyridines have also been patented as Cyclin-Dependent Kinase 5 (CDK5) inhibitors. | [1][2][4][5] |

| Phosphodiesterases | PDE5 | 1,2,3,4-Tetrahydrobenzo[b][1][6]naphthyridine analogues have been identified as highly potent inhibitors of Phosphodiesterase 5 (PDE5). | [4][7] |

| Monoamine Oxidases | MAO-B | Derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B). | [8] |

| Nuclear Receptors | RORγt | The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a core component of potent inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt). | [6][9] |

| Cholinesterases | AChE | 1,2,3,4-Tetrahydrobenzo[h][1][6]naphthyridines have been developed as potent inhibitors of acetylcholinesterase (AChE). | [10] |

Protein Kinases: FGFR4 and CDK5

The human kinome represents one of the most important target families for drug discovery, particularly in oncology and inflammatory diseases.[11]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in the progression of certain cancers, such as hepatocellular carcinoma and colorectal cancer.[1][5] Several research groups have successfully designed 1,6-naphthyridine-2-one derivatives as potent and selective FGFR4 inhibitors.[1][12][13] The core scaffold likely interacts with the hinge region of the kinase domain, and the chloro- substituent on the this compound could potentially form favorable interactions within the ATP-binding pocket.

-

Cyclin-Dependent Kinase 5 (CDK5): While essential for neuronal development, dysregulated CDK5 activity is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer progression.[2][] A patent application has disclosed a series of substituted 1,6-naphthyridines as CDK5 inhibitors for the treatment of kidney diseases, highlighting the scaffold's suitability for targeting this kinase.[2][15]

Phosphodiesterase 5 (PDE5)

PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and increased blood flow.[16][17] PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension.[17] A significant breakthrough was the development of potent PDE5 inhibitors based on the 1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine scaffold, which is structurally very similar to the compound .[4][7] One such compound demonstrated an in vitro IC50 of just 0.056 nM, indicating an extremely high affinity for the target.[4]

Monoamine Oxidase B (MAO-B)

MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[18] Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[] Recently, novel derivatives of tetrahydrobenzo[b][1][6]naphthyridine were synthesized and found to be MAO-B inhibitors with potency in the low micromolar range.[8] This suggests that the core tetrahydro-1,6-naphthyridine structure is compatible with the active site of MAO-B.

Part 3: A Multi-pronged Strategy for Target Identification and Validation

To move from hypothesized targets to confirmed mechanisms of action, a systematic and rigorous approach is required. This involves a synergistic combination of computational prediction and experimental validation.[20][21]

In Silico Target Prediction Workflow

Computational methods, particularly molecular docking, can provide initial insights into the binding potential of this compound against the crystal structures of our hypothesized targets.[22][23][24] This process predicts the binding mode and estimates the binding affinity, allowing for the prioritization of targets for experimental validation.

Protocol 2: Kinome-wide Competition Binding Assay (e.g., KINOMEscan®)

-

Compound Submission: Provide the test compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., DiscoverX, Reaction Biology). [25][26]2. Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (>400).

-

Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. Binding is quantified, often via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Data Analysis: Results are reported as percent inhibition relative to a DMSO control. Kinases showing significant inhibition (e.g., >90%) are identified as primary "hits."

-

Follow-up (Kd Determination): For the primary hits, a secondary screen is performed with a range of compound concentrations to determine the dissociation constant (Kd), which is a direct measure of binding affinity.

3.2.2 Direct Target Engagement in a Cellular Context: CETSA

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its target inside intact cells, a critical step in validating physiological relevance. [6][27]The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [3][28]

Protocol 3: Western Blot-based CETSA

-

Cell Treatment: Culture a relevant human cell line (e.g., a cancer cell line expressing FGFR4) and treat replicate cultures with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the lysate into separate PCR tubes for each temperature point.

-

Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

-

Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction).

-

Western Blotting: Analyze the supernatant fractions by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-FGFR4 antibody).

-

Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct target engagement. [29] 3.2.3 Specific Target Confirmation: Affinity Chromatography

To identify targets without a prior hypothesis (unbiased approach) or to confirm a specific interaction with high confidence, affinity chromatography coupled with mass spectrometry is a gold-standard technique. [30][31][32][33] Protocol 4: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and an affinity tag (e.g., biotin) or is suitable for immobilization on a resin (e.g., NHS-activated sepharose beads). [34][35]It is critical to ensure this modification does not abrogate the biological activity.

-

Matrix Preparation: Covalently couple the synthesized probe to the affinity resin.

-

Protein Binding: Incubate the affinity matrix with a complex protein mixture, such as a total cell lysate, under conditions that promote specific binding.

-

Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix, typically by changing the pH, increasing salt concentration, or using a competing agent.

-

Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them by digesting with trypsin and analyzing the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [36]

Part 4: Signaling Pathway Context of Prioritized Targets

Understanding how a target fits into a broader signaling network is crucial for predicting the downstream physiological effects of its modulation. For example, if PDE5 is confirmed as a primary target, its inhibition will directly impact the Nitric Oxide (NO) - cGMP pathway.

Inhibition of PDE5 by a compound like this compound would prevent the breakdown of cGMP to GMP. [4]The resulting accumulation of cGMP leads to enhanced activation of Protein Kinase G (PKG), ultimately causing vasodilation and other downstream physiological effects. [7]

Part 5: Conclusion and Future Directions

The this compound scaffold holds considerable promise as a modulator of high-value biological targets. This guide has established a rational basis for prioritizing several target classes, including protein kinases (FGFR4, CDK5), phosphodiesterases (PDE5), and monoamine oxidases (MAO-B), based on robust data from structurally related compounds.

The immediate future direction for this research program should be the execution of the multi-pronged validation strategy outlined herein. An initial, cost-effective in silico screen can refine the target list, followed by a broad experimental kinome screen to rapidly identify potential kinase targets. Subsequently, hypothesis-driven CETSA experiments should be performed to confirm target engagement in a cellular setting for the highest-priority candidates from all target classes. Successful validation of a primary target will pave the way for detailed structure-activity relationship (SAR) studies, lead optimization, and eventual preclinical development. This systematic approach ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][6]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

Cellular thermal shift assay. Wikipedia. [Link]

-

Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

-

Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

-

CETSA. Karolinska Institutet. [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. ResearchGate. [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

-

Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][6]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC - PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

-

Small molecule target identification using photo-affinity chromatography. PMC - NIH. [Link]

-

Kinase/Enzyme Assays. PharmaLegacy. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Drug Target Identification and Validation. MtoZ Biolabs. [Link]

-

Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Taylor & Francis Online. [Link]

-